N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
This compound is a derivative of tetrahydro-1-benzothiophene . Tetrahydro-1-benzothiophene derivatives have been studied for their potential as anticancer agents . They have shown high inhibitory effects towards various tumor cell lines .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with other reagents . For example, the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate has been reported to give oxobutanamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques, including 1H, 13C NMR, and IR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The reactivity of similar compounds towards some chemical reagents has been studied . For example, the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gave oxobutanamide derivatives .Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzothiophene nucleus in the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities
Future Directions
Future research could focus on the synthesis of new derivatives and evaluation of their potential as anticancer agents . The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of good anticancer agents .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-7-10(15-16-17)12(18)14-8-13(19)5-2-3-11-9(13)4-6-20-11/h4,6-7,19H,2-3,5,8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHTTRUHWWAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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